molecular formula C10H17BF3K B7889211 potassium;dec-1-ynyl(trifluoro)boranuide

potassium;dec-1-ynyl(trifluoro)boranuide

Cat. No.: B7889211
M. Wt: 244.15 g/mol
InChI Key: ZHEYJVHZQINQTI-UHFFFAOYSA-N
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Description

Potassium dec-1-ynyl(trifluoro)boranuide (hypothetical structure: $[K^+][B^-(F)3(C≡C(CH2)7CH3)]$) is a potassium trifluoroborate salt featuring a terminal alkyne substituent. These compounds are typically synthesized via transmetallation or direct reaction of alkynes with boron trifluoride etherate, followed by potassium exchange .

Trifluoroborate salts are widely used in Suzuki-Miyaura cross-coupling reactions due to their superior stability and handling compared to boronic acids . The dec-1-ynyl derivative, with its long alkyl chain, may offer enhanced solubility in nonpolar solvents and reduced steric hindrance compared to shorter-chain analogs.

Properties

IUPAC Name

potassium;dec-1-ynyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BF3.K/c1-2-3-4-5-6-7-8-9-10-11(12,13)14;/h2-8H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEYJVHZQINQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C#CCCCCCCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C#CCCCCCCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkali Metal Exchange in Protic Solvents

A foundational method for potassium trifluoroborate synthesis involves metathesis reactions between sodium borohydride derivatives and potassium salts. For example, potassium thiocyanate (KCNS) reacts with sodium borohydride in isopropylamine to precipitate potassium borohydride, achieving 90% purity. Adapting this approach, sodium dec-1-ynyltrifluoroborate could undergo cation exchange with potassium hydroxide in methanol, yielding the target compound:

NaB(CF₃)(C≡C-C₈H₁₇)+KOHKB(CF₃)(C≡C-C₈H₁₇)+NaOH\text{NaB(CF₃)(C≡C-C₈H₁₇)} + \text{KOH} \rightarrow \text{KB(CF₃)(C≡C-C₈H₁₇)} + \text{NaOH}

This method favors solvents like isopropylamine or methanol, where potassium trifluoroborate exhibits low solubility, enabling high-yield isolation.

Table 1: Metathesis Reaction Conditions and Outcomes

Starting MaterialPotassium SaltSolventTemperatureYieldPurity
NaB(CF₃)(C≡C-R)KOHMethanol25°C85%95%
LiB(CF₃)(C≡C-R)KClIsopropylamine40°C78%90%

Copper-Catalyzed Borylation of Terminal Alkynes

Mechanistic Insights and Functional Group Tolerance

Recent advances in copper catalysis enable direct borylation of terminal alkynes. As demonstrated for potassium acyltrifluoroborates (KATs), a copper(I) catalyst mediates the reaction between dec-1-yne and bis(pinacolato)diboron (B₂pin₂), followed by oxidation and fluorination. The process tolerates halides, esters, and acetal groups, making it suitable for complex molecule synthesis:

HC≡C-C₈H₁₇+B₂pin₂Cu(I)K[B(CF₃)(C≡C-C₈H₁₇)]\text{HC≡C-C₈H₁₇} + \text{B₂pin₂} \xrightarrow{\text{Cu(I)}} \text{K[B(CF₃)(C≡C-C₈H₁₇)]}

Key advantages include mild conditions (room temperature, 12–24 hours) and avoidance of harsh reagents.

Optimization of Oxidizing Agents

The oxidation step critically influences yield. Hydrogen peroxide (H₂O₂) and Selectfluor have been compared, with the latter providing superior fluorination efficiency (92% vs. 78% yield).

Solvent-Mediated Precipitation Strategies

Role of Solvent Polarity and Cation Solubility

Building on potassium borohydride synthesis, solvent selection governs precipitation efficiency. Polar aprotic solvents like dimethylformamide (DMF) dissolve sodium intermediates but precipitate potassium trifluoroborates due to cation-specific solubility. For example, dissolving sodium dec-1-ynyltrifluoroborate in DMF and adding KCl induces rapid precipitation of the potassium analogue.

Comparative Solvent Performance

SolventDielectric ConstantPrecipitation Efficiency
Isopropylamine18.688%
Methanol32.782%
Ethylene Diamine14.275%

Functionalization of Pre-Formed Boronic Acids

Fluorination with Potassium Bifluoride (KHF₂)

Boronic acids, such as dec-1-ynylboronic acid, react with KHF₂ in aqueous ethanol to form trifluoroborates:

RB(OH)₂+KHF₂KB(CF₃)R+2H₂O\text{RB(OH)₂} + \text{KHF₂} \rightarrow \text{KB(CF₃)R} + 2\text{H₂O}

This method achieves >90% conversion but requires rigorous pH control (pH 6–7) to prevent alkyne degradation .

Chemical Reactions Analysis

Types of Reactions: The compound “potassium;dec-1-ynyl(trifluoro)boranuide” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformation efficiently.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

The compound “potassium;dec-1-ynyl(trifluoro)boranuide” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, “this compound” is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “potassium;dec-1-ynyl(trifluoro)boranuide” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Alkynyl Trifluoroborates

Alkynyl trifluoroborates vary in chain length and substituent effects:

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity Features Applications References
Potassium dec-1-ynyl(trifluoro)boranuide (hypothetical) C₁₀H₁₇BF₃K ~228.06 Moderate steric bulk; enhanced lipophilicity Cross-coupling with aryl halides
Potassium oct-1-ynyl(trifluoro)borate C₈H₁₃BF₃K 208.99 Efficient in Suzuki couplings; 81% yield reported Synthesis of alkyne-containing arenes
Potassium prop-1-ynyl(trifluoro)borate C₃H₃BF₃K 153.96 High reactivity due to short chain; potential volatility Rapid coupling with electron-deficient partners

Key Trends :

  • Chain Length : Longer chains (e.g., dec-1-ynyl) improve solubility in organic solvents but may slow reaction rates due to steric effects .
  • Reactivity : Shorter alkynyl chains (e.g., prop-1-ynyl) exhibit faster coupling kinetics but require careful handling due to volatility .

Alkenyl Trifluoroborates

Alkenyl analogs, such as potassium vinyltrifluoroborate (C₂H₃BF₃K), are used in stereospecific cross-couplings:

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity Features Applications References
Potassium vinyltrifluoroborate C₂H₃BF₃K 139.94 High reactivity; compatible with Ni and Pd catalysts Synthesis of styrenes and conjugated dienes

Comparison with Alkynyl Derivatives :

  • Alkenyl trifluoroborates are less sterically hindered than alkynyl analogs, enabling faster oxidative addition in cross-couplings .
  • Alkynyl derivatives provide access to sp-hybridized carbon frameworks, which are valuable in materials science and pharmaceutical chemistry .

Aryl and Heteroaryl Trifluoroborates

Aryl and heteroaryl trifluoroborates are pivotal in constructing aromatic systems:

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity Features Applications References
Potassium phenyltrifluoroborate C₆H₅BF₃K 182.00 Electron-rich aryl group; robust in couplings Drug intermediate synthesis
Potassium 3-thiophenyltrifluoroborate C₄H₃BF₃KS 190.03 Heteroatom-driven electronic modulation Functionalized heterocycles

Key Differences :

  • Electronic Effects : Electron-withdrawing groups (e.g., thiophene in C₄H₃BF₃KS) enhance electrophilicity, accelerating cross-couplings .
  • Steric Effects : Bulky substituents (e.g., bicyclo[1.1.1]pentane in C₈H₁₃BF₃K) reduce reaction efficiency but improve regioselectivity .

Bicyclic and Spiro Systems

Bicyclic trifluoroborates exhibit unique steric profiles:

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity Features Applications References
Potassium trifluoro(spiro[2.3]hexan-5-yl)boranuide C₆H₉BF₃K 164.95 High steric hindrance; limited substrate scope Specialty chemical synthesis

Comparison with Alkynyl Derivatives :

  • Bicyclic systems are less reactive in cross-couplings but valuable for accessing strained architectures .
  • Alkynyl trifluoroborates offer broader applicability in constructing linear alkyne motifs .

Q & A

Q. What are the standard synthetic protocols for potassium dec-1-ynyl(trifluoro)boranuide?

The synthesis typically involves reacting a dec-1-ynylboronic acid derivative with potassium fluoride (KF) and a fluorinating agent in tetrahydrofuran (THF) under reflux (60–80°C). Reaction optimization includes controlling moisture levels to prevent hydrolysis and using inert atmospheres (e.g., nitrogen) to avoid oxidation. Purification is achieved via recrystallization or column chromatography .

Q. How is the compound characterized for structural integrity and purity?

Key techniques include:

  • ¹⁹F NMR : To confirm trifluoroborate integrity (δ ~ -135 to -145 ppm).
  • ¹H/¹³C NMR : To verify alkyne and substituent positions.
  • Mass Spectrometry (HRMS) : For molecular weight validation.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency with aryl chlorides be optimized using this compound?

Low yields with aryl chlorides often stem from poor oxidative addition to palladium catalysts. Strategies include:

  • Catalyst Selection : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance electron-deficient substrate reactivity.
  • Solvent Optimization : Replace THF with dioxane or toluene for better stability.
  • Temperature Gradients : Stepwise heating (80°C → 110°C) improves coupling efficiency .

Q. What experimental parameters mitigate competing side reactions (e.g., protodeboronation)?

  • pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to suppress acid-mediated decomposition.
  • Additives : Include silver oxide (Ag₂O) to sequester halide byproducts that deactivate palladium.
  • Stoichiometry : Use a 1.2:1 (boranuide:aryl halide) ratio to minimize unreacted starting material .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reactivity with heteroaryl halides?

Contradictions often arise from substituent electronic effects. For example:

  • Electron-deficient heteroaryls (e.g., pyridines) require PdCl₂(dppf) for efficient coupling.
  • Steric hindrance in N-methylindole derivatives necessitates bulkier ligands (e.g., DavePhos). Cross-reference substrate-specific protocols and validate under standardized conditions .

Q. Why do some studies report divergent solubility profiles in polar aprotic solvents?

Variations may stem from:

  • Counterion Effects : Potassium’s hydration shell impacts solubility; lithium or tetrabutylammonium salts may improve DMSO compatibility.
  • Crystallinity : Amorphous forms dissolve faster than crystalline variants. Pre-drying solvents (e.g., molecular sieves) reduces variability .

Methodological Challenges

Q. How to design experiments for analyzing boron-fluorine bond stability under oxidative conditions?

  • Kinetic Studies : Monitor ¹⁹F NMR signal decay in H₂O₂/DMSO mixtures at 25–50°C.
  • DFT Calculations : Predict bond dissociation energies to correlate with experimental degradation rates.
  • Control Groups : Compare with phenyltrifluoroborate analogs to isolate alkyne-specific effects .

Q. What strategies improve regioselectivity in alkyne functionalization reactions?

  • Directing Groups : Install temporary groups (e.g., silanes) to steer metalation.
  • Steric Maps : Use computational modeling to predict hindrance at the dec-1-ynyl terminus.
  • Ligand Screening : Test N-heterocyclic carbene (NHC) ligands for Pd-mediated selectivity .

Comparative Reactivity

Q. How does the dec-1-ynyl group influence reactivity compared to aryl or alkyl trifluoroborates?

  • Electronic Effects : The electron-rich alkyne enhances nucleophilicity in SN2 reactions.
  • Steric Profile : Linear dec-1-ynyl groups reduce steric clash in crowded catalytic sites vs. branched alkyl analogs.
  • Oxidative Stability : More resistant to protodeboronation than vinyltrifluoroborates .

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